molecular formula C18H29NO3 B4263595 3-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4263595
M. Wt: 307.4 g/mol
InChI Key: BRLOPWYLXBHZKT-UHFFFAOYSA-N
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Description

3-{[(3,3,5-Trimethylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid derivative characterized by a rigid bicyclo[2.2.1]heptane core and a carbamoyl group linked to a substituted cyclohexylamine. This structural motif confers unique physicochemical properties, including enhanced metabolic stability and conformational rigidity, which are advantageous in drug design. The 3,3,5-trimethylcyclohexyl substituent distinguishes it from other bicycloheptane derivatives, influencing lipophilicity and steric interactions critical for target binding .

Properties

IUPAC Name

3-[(3,3,5-trimethylcyclohexyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-10-6-13(9-18(2,3)8-10)19-16(20)14-11-4-5-12(7-11)15(14)17(21)22/h10-15H,4-9H2,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLOPWYLXBHZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C2C3CCC(C3)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related bicycloheptane-carboxylic acid derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Comparison

Compound Name Key Substituent Structural Features Biological Activity Key Differences
3-{[(3,3,5-Trimethylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid 3,3,5-Trimethylcyclohexylamino carbamoyl Bicyclo[2.2.1]heptane core; bulky cyclohexyl group Presumed anti-infective (analog-based) High lipophilicity (logP ~4.2*); enhanced steric hindrance
PKZ18 (3-((4-(4-Isopropylphenyl)-5-methylthiazol-2-yl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid) Thiazole ring with isopropylphenyl group Bicyclo[2.2.1]heptane core; aromatic thiazole substituent Inhibits T-box genes; anti-MRSA activity (MIC = 2 µg/mL) Thiazole enhances π-π stacking; lower logP (~3.5*)
3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 4-Methoxyphenyl carbamoyl Unsaturated bicycloheptene core; methoxy group Unknown activity; likely modulates solubility Increased polarity (logP ~2.8*); potential for oxidation at double bond
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid Amino group at C2 Unsubstituted bicycloheptane; primary amine Neuroactive properties (GABA analog) Smaller substituent; higher solubility (logP ~1.0*)
3-({[4-(4-Isobutylphenyl)thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid Isobutylphenyl-thiazole carbamoyl Thiazole with branched alkyl chain Anti-biofilm activity (synergistic with antibiotics) Thiazole improves target specificity; moderate logP (~3.8*)

*Estimated logP values based on substituent contributions.

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity :

  • Thiazole-containing analogs (e.g., PKZ18) exhibit potent anti-infective activity due to T-box gene inhibition, while bulky cyclohexyl derivatives may prioritize metabolic stability over target affinity .
  • Aromatic substituents (e.g., methoxyphenyl) enhance solubility but reduce membrane permeability compared to aliphatic groups .

Unsaturated cores (e.g., bicycloheptene) introduce reactivity sites, as seen in oxidation/reduction reactions .

Synthetic Considerations: Carbamoyl-linked substituents require precise coupling conditions, as demonstrated in PKZ18-22 synthesis . Boc-protected analogs (e.g., ) highlight strategies for amino group stabilization during synthesis .

Therapeutic Potential: Anti-infective applications are plausible based on PKZ18 derivatives, but the target compound’s cyclohexyl group may broaden activity against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
3-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

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